molecular formula C6H4N2NaO2 B583635 3-Cyano-6-hydroxypyridone Sodium Salt CAS No. 91467-46-8

3-Cyano-6-hydroxypyridone Sodium Salt

Cat. No.: B583635
CAS No.: 91467-46-8
M. Wt: 159.10 g/mol
InChI Key: OGCUILIKTBJKRD-UHFFFAOYSA-N
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Description

3-Cyano-6-hydroxypyridone Sodium Salt is a versatile hydroxypyridone (HOPO) derivative prized in medicinal chemistry for its strong metal-chelating properties. This scaffold is a key pharmacophore for inhibiting metalloenzymes, which are crucial drug targets involved in diseases like cancer, neurodegenerative disorders, and antibiotic resistance . Researchers utilize this compound and its analogs in the design and discovery of inhibitors for zinc-dependent enzymes such as histone deacetylases (HDACs) . The HOPO motif can compete with native siderophores, allowing it to exert antimicrobial effects by sequestering iron(III) and creating bacteriostatic conditions, showing activity against pathogens like P. aeruginosa and methicillin-resistant S. aureus (MRSA) . Beyond therapeutics, the excellent chelation properties of HOPOs are exploited in diagnostic applications, including the development of advanced magnetic resonance imaging (MRI) contrast agents and radiopharmaceuticals for positron emission tomography (PET) . This makes this compound a valuable building block for developing novel chemical probes and therapeutic candidates in chemical biology and drug discovery.

Properties

CAS No.

91467-46-8

Molecular Formula

C6H4N2NaO2

Molecular Weight

159.10 g/mol

IUPAC Name

sodium;5-cyano-6-oxo-1H-pyridin-2-olate

InChI

InChI=1S/C6H4N2O2.Na/c7-3-4-1-2-5(9)8-6(4)10;/h1-2H,(H2,8,9,10);

InChI Key

OGCUILIKTBJKRD-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=C1)[O-])C#N.[Na+]

Canonical SMILES

C1=CC(=O)NC(=C1C#N)O.[Na]

Synonyms

1,2-Dihydro-6-hydroxy-2-oxo-3-pyridinecarbonitrile Sodium;  2,6-Dihydroxynicotinonitrile Sodium;  3-Cyano-2,6-dihydroxypyridine Sodium;  3-Cyano-6-hydroxy-2(1H)-pyridinone Sodium;  3-Cyano-6-hydroxypyridone Sodium;  NSC 329880 Sodium; 

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 3 Cyano 6 Hydroxypyridone Sodium Salt

Precursor Chemistry and Reaction Pathways

The foundation of synthesizing 3-cyano-6-hydroxypyridone sodium salt lies in the careful selection and reaction of appropriate acyclic or heterocyclic precursors that can be induced to form the target pyridone ring.

The construction of the 3-cyano-6-hydroxypyridone ring system is predominantly achieved through the condensation of key intermediates designed to provide the necessary carbon and nitrogen atoms for the heterocycle. A primary and well-established route involves the reaction of an active methylene (B1212753) compound with a β-dicarbonyl compound or its synthetic equivalent. researchgate.netbeilstein-journals.org

Specifically, cyanoacetamide is a crucial precursor, providing the nitrogen atom at position 1, the carbon at position 2, and the cyano-substituted carbon at position 3 of the pyridone ring. The remaining three carbon atoms of the ring (positions 4, 5, and 6) are typically sourced from a three-carbon synthon.

One direct method for synthesizing the parent 3-cyano-2,6-dihydroxypyridine (the protonated form of the target salt) uses ethyl propiolate as the three-carbon component, which reacts with cyanoacetamide in the presence of a base. google.com This approach avoids the introduction of substituents at the 4- and 5-positions.

A more general and widely studied approach for substituted pyridones, which informs the synthesis of the title compound, is the Guareschi-Thorpe condensation. beilstein-journals.org This reaction employs a 1,3-diketone or a β-ketoester. For instance, the synthesis of the related compound 3-cyano-6-hydroxy-4-methyl-2-pyridone utilizes ethyl acetoacetate (B1235776) as the 1,3-dicarbonyl precursor in reaction with cyanoacetamide. researchgate.netidk.org.rsdntb.gov.ua

Alternative strategies have also been explored, such as using substituted uracil (B121893) compounds which can be chemically transformed into the pyridone ring system. google.com These methods highlight the versatility in precursor design for accessing this heterocyclic core.

Table 1: Key Precursors in the Synthesis of 3-Cyano-6-hydroxypyridone and Analogs

Precursor Role in Final Structure Example Reaction
Cyanoacetamide Provides N1, C2, C3, and the 3-cyano group Reacts with a C3 synthon (e.g., ethyl propiolate, ethyl acetoacetate)
Ethyl Propiolate Provides C4, C5, and C6 Reaction with cyanoacetamide to form the unsubstituted pyridone ring google.com
Ethyl Acetoacetate Provides C4, C5, C6, and a 4-methyl group Guareschi-Thorpe condensation with cyanoacetamide for the 4-methyl analog beilstein-journals.org

The formation of the 6-hydroxypyridone ring from acyclic precursors is a multi-step process involving condensation, addition, and cyclization reactions. The classical mechanism for the reaction between cyanoacetamide and a β-ketoester like ethyl acetoacetate begins with a base-catalyzed Knoevenagel condensation between the active methylene group of cyanoacetamide and the ketone carbonyl of the ester.

This is followed by an intramolecular Michael addition, where the newly formed enolate or a related nucleophile attacks the nitrile group, initiating the ring closure. The final steps involve tautomerization and hydrolysis of the ester group, followed by cyclization to form the stable 2-pyridone tautomer, which is favored. The entire sequence is a domino reaction that efficiently builds the heterocyclic ring. researchgate.net Mechanistic studies on related polyene cyclizations, which can be conceptually linked, highlight the programmed nature of these cascades to form complex cyclic systems from simple linear precursors. nih.gov Investigations into the cyclization pathways are crucial for controlling regioselectivity and maximizing yield. researchgate.net

Multicomponent reactions (MCRs), which combine three or more reactants in a single pot to form a product containing portions of all reactants, represent a highly efficient strategy for synthesizing substituted pyridones. nih.govnih.gov These approaches are valued for their atom economy, reduced number of synthetic steps, and operational simplicity.

For the synthesis of the pyridone core, a common MCR is the three-component condensation of an aldehyde, an active methylene compound (such as malononitrile (B47326) or cyanoacetamide), and a 1,3-dicarbonyl compound. nih.govmdpi.com For example, polysubstituted dihydropyridone derivatives have been synthesized via a one-pot reaction involving cyanoacetamide, various aryl aldehydes, and ethyl acetoacetate, catalyzed by pyridine (B92270) in refluxing ethanol (B145695). mdpi.com While this introduces a substituent at the 4-position, the underlying strategy is adaptable.

Another MCR approach involves the reaction of alkylacetoacetates, primary amines, and alkyl cyanoacetates, which can be catalyzed by solid supports and accelerated by microwave irradiation, leading to N-alkylated 3-cyano-6-hydroxy-2-pyridinones in high yields. researchgate.net The modularity of MCRs allows for the rapid generation of a library of diverse pyridone derivatives by simply varying the starting components. nih.govnih.gov

Catalytic Strategies in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of 3-cyano-6-hydroxypyridone, offering pathways to improved reaction rates, yields, and conditions. Both homogeneous and heterogeneous catalysts are employed to facilitate the key bond-forming and cyclization steps.

Homogeneous catalysts, which operate in the same phase as the reactants, are widely used in pyridone synthesis, primarily for the crucial condensation and cyclization steps.

Base Catalysis : The most common approach involves the use of basic catalysts. Soluble inorganic bases like potassium hydroxide (B78521) (KOH) and sodium alkoxides (e.g., sodium ethoxide, sodium methoxide) are effective in promoting the condensation reactions between precursors like cyanoacetamide and ethyl propiolate or ethyl acetoacetate. researchgate.netgoogle.comidk.org.rs Organic bases such as piperidine (B6355638) are also frequently used catalysts in classical pyridone syntheses like the Guareschi-Thorpe condensation. nih.govbibliomed.org

Transition Metal Catalysis : While less common for the direct synthesis of the title compound, advanced homogeneous transition metal catalysis offers powerful tools for the synthesis and functionalization of the broader pyridone class. Palladium/norbornene cooperative catalysis has been reported for the dual functionalization of pre-formed iodinated 2-pyridones. nih.gov Cobalt(III)-catalyzed redox-neutral annulation of acrylamides with vinylene carbonate provides an alternative route to pyridinones. organic-chemistry.org Furthermore, copper-catalyzed N-arylation of 2-pyridones demonstrates the utility of transition metals in modifying the pyridone core. organic-chemistry.org These advanced methods suggest potential future pathways for novel syntheses of pyridone derivatives.

Table 2: Comparison of Homogeneous Catalytic Systems in Pyridone Synthesis

Catalyst System Reactants/Substrate Product Type Key Advantage Reference
KOH / Ethanol Cyanoacetamide, Acetoacetic ester 4-Methyl-3-cyano-6-hydroxy-2-pyridone Inexpensive, effective for condensation researchgate.netidk.org.rs
Piperidine Ethyl acetoacetate, Ammonia 4-Methyl-6-hydroxy-2-pyridone Classical catalyst for Guareschi-Thorpe type reactions bibliomed.org
Pd(OAc)₂ / Norbornene Iodinated 2-pyridones, Alkyl halides Ortho-alkylated 2-pyridones Diversity-oriented functionalization nih.gov

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation, potential for recycling, and applicability in continuous flow systems. acs.org

For pyridone synthesis, solid catalysts are often employed to replace soluble bases or acids, contributing to greener chemical processes. Solid supports such as silica (B1680970) gel, zeolite HY, acidic alumina, and montmorillonite (B579905) K-10 have been successfully used to catalyze the three-component synthesis of N-alkyl 3-cyano-6-hydroxy-2(1H)-pyridinones, with silica gel often providing the best yields, especially under microwave irradiation. researchgate.netbibliomed.org Mechanochemical synthesis, using a planetary ball mill with a solid catalyst like KOH, has also been investigated for producing 3-cyano-6-hydroxy-4-methyl-2-pyridone, demonstrating that mechanical energy can drive the reaction at room temperature. researchgate.netidk.org.rsdntb.gov.ua

In related fields of pyridine chemistry, supported metal catalysts have shown promise. For example, a heterogeneous iridium catalyst supported on sulfated zirconium oxide has been developed for the hydroboration of pyridines. acs.orgnsf.gov Similarly, rhenium-based catalysts like Re₂O₇/γ-Al₂O₃ are well-known heterogeneous systems used in various organic transformations, suggesting a potential for adaptation to pyridone synthesis. mdpi.com The development of such solid-supported catalysts remains a key area of research for optimizing the large-scale and environmentally benign production of pyridone-based compounds.

Organocatalytic Systems

The use of small organic molecules as catalysts (organocatalysis) offers a metal-free approach to constructing the 3-cyano-6-hydroxypyridone framework, aligning with green chemistry goals by avoiding potentially toxic and costly heavy metals. Amine-based catalysts are particularly effective for the condensation reactions that form the pyridone ring.

Research into the synthesis of related 2-pyridone structures has demonstrated the efficacy of organocatalysts. For instance, piperidine has been successfully employed as a catalyst in the synthesis of N-butyl-3-cyano-6-hydroxy-4-methyl-2-pyridone. chemicalbook.com In this process, piperidine facilitates the condensation steps leading to the cyclized product. chemicalbook.com Similarly, triethylamine (B128534) (Et3N), another common organocatalyst, has been shown to influence the chemoselectivity in the reaction between malononitrile and acetylacetone, key precursors for a related pyridone. researchgate.net Beyond simple amines, there is potential for using amino acids as catalysts, which would represent an even more environmentally benign catalytic system. idk.org.rs

Table 1: Examples of Organocatalytic Systems in Pyridone Synthesis Users can sort and filter the data by clicking on the table headers.

Catalyst Reactant Type Compound Family Reference
Piperidine Methyl cyanoacetate, Butylamine, Methyl acetoacetate N-alkyl-3-cyano-6-hydroxypyridone chemicalbook.com
Triethylamine (Et3N) Malononitrile, Acetylacetone 3-cyano-4,6-dimethyl-2-pyridone researchgate.net
Amino Acids (proposed) Activated methylene compounds, Carbonyl compounds 2-Pyridones idk.org.rs

Green Chemistry Principles and Sustainable Synthesis

The synthesis of this compound is increasingly guided by the 12 Principles of Green Chemistry, which advocate for the reduction of waste, use of safer chemicals and solvents, and improved energy efficiency. researchgate.netnih.gov These principles push for the design of processes that maximize the incorporation of all materials used into the final product, a concept known as atom economy. jocpr.com Methodologies such as solvent-free reactions, the use of aqueous media, and energy-efficient techniques like microwave irradiation are central to the sustainable synthesis of this compound. nih.govresearchgate.net

Solvent-Free and Aqueous Medium Reactions

A significant advancement in the sustainable synthesis of pyridone derivatives is the move towards solvent-free or "neat" reaction conditions. These methods reduce volatile organic compound (VOC) emissions and simplify product purification.

Mechanochemistry, which uses mechanical energy to induce reactions, is a prominent solvent-free technique. nih.gov The synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone has been achieved by milling cyanoacetamide and acetoacetic ester in a planetary ball mill with a catalytic amount of potassium hydroxide. idk.org.rsresearchgate.net This method can produce yields of up to 56% after four hours of milling at room temperature. idk.org.rsresearchgate.net While largely solvent-free, it was noted that a very small amount of ethanol can act as a viscous control agent to improve the process. researchgate.net

Multi-component reactions, where several starting materials react in a single step, are also well-suited to solvent-free conditions. researchgate.net The three-component condensation of alkyl acetoacetates, primary amines, and alkyl cyanoacetates can be performed under neat conditions, often facilitated by microwave irradiation, to produce N-alkyl 3-cyano-6-hydroxy-2(1H)-pyridinones with high yields. researchgate.netnih.gov While aqueous synthesis is a primary goal of green chemistry, research for this specific scaffold has more prominently featured solvent-free approaches. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted synthesis is an established green chemistry technique that dramatically reduces reaction times from hours to minutes, thereby improving energy efficiency. idk.org.rsnih.gov This technology has been successfully applied to the synthesis of 3-cyano-6-hydroxy-2(1H)-pyridinones. researchgate.net

One efficient method involves the three-component condensation of reactants on a solid support, such as silica gel, under microwave irradiation. researchgate.net This solvent-free approach not only accelerates the reaction but also simplifies the work-up process, leading to high yields of the desired pyridone. researchgate.net In a similar vein, a one-step, multi-component reaction to create pyridinyl-1,3,5-triazine hybrids has been developed using neat conditions and microwave heating, highlighting the broad applicability of this method for complex heterocycles. nih.gov For analogous heterocyclic systems like 3-hydroxy-2-oxindoles, microwave-assisted methods have resulted in excellent yields (up to 98%) in as little as 5 to 10 minutes. mdpi.com

Table 2: Comparison of Synthetic Methods for Pyridone Derivatives This table compares different green synthesis methodologies.

Method Conditions Typical Reaction Time Typical Yield Reference
Mechanochemical Solvent-free, Ball mill, KOH catalyst 4 hours 56% idk.org.rsresearchgate.net
Microwave-Assisted Solvent-free, Silica gel support < 15 minutes High researchgate.netnih.gov
Conventional Heating Solvent-based 3-72 hours Variable mdpi.com

Atom Economy and Reaction Efficiency

Atom economy is a core metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comprimescholars.com A higher atom economy signifies a more sustainable process with less waste generation. rsc.org

The typical synthesis of the 3-cyano-6-hydroxypyridone core via a multi-component condensation reaction is inherently atom-economical. For example, the reaction of ethyl cyanoacetate, an amine, and ethyl acetoacetate to form the pyridone ring primarily generates small, low-molecular-weight byproducts like water and ethanol. This contrasts sharply with classical named reactions that generate stoichiometric amounts of high-molecular-weight waste. rsc.org

Table 3: Simplified Atom Economy Analysis for a Generic Pyridone Synthesis This table illustrates the concept of atom economy. Molecular weights are approximate.

Reactants Formula MW (g/mol) Product & Byproducts Formula MW (g/mol)
Cyanoacetamide C₃H₄N₂O 84 3-Cyano-6-hydroxy-4-methyl-2-pyridone C₇H₆N₂O₂ 150
Ethyl Acetoacetate C₆H₁₀O₃ 130 Water (2 molecules) H₂O 18
Total Reactant Mass 214 Total Product & Byproduct Mass 186

Note: This is a simplified representation. The atom economy would be calculated as (MW of Desired Product / Sum of MW of all Reactants) x 100. For this example: (150 / 214) x 100 ≈ 70%. This is considered a good atom economy.

Recent metal-free cascade reactions for synthesizing 3-cyano-2-pyridones have reported moderate to excellent yields, further underscoring the efficiency of modern synthetic routes. mdpi.com

Purification and Scale-Up Considerations for Preparative Synthesis

Transitioning from laboratory-scale synthesis to preparative or industrial-scale production requires robust and scalable purification methods. For 3-cyano-6-hydroxypyridone derivatives, standard purification involves precipitation and recrystallization. chemicalbook.com A common workup procedure involves acidifying the reaction mixture to precipitate the pyridone product, which is then isolated by filtration and washed with a solvent mixture, such as acetone (B3395972) and water, to remove impurities. chemicalbook.com

More sophisticated purification strategies involve the formation of crystalline solvates. nih.gov Studies on the parent compound, 3-cyano-6-hydroxy-4-methyl-2-pyridone, have shown that it can form stable, crystalline monosolvates with solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylacetamide (DMA). nih.gov This selective crystallization can be a highly effective method for achieving high purity.

When scaling up, several factors must be considered. In mechanochemical synthesis, the viscosity of the reaction mixture can impact efficiency, sometimes necessitating the use of a liquid control agent. idk.org.rsresearchgate.net For multi-step syntheses, developing one-pot or cascade reactions, where subsequent steps are performed in the same vessel, is crucial for minimizing handling and waste. mdpi.com The successful gram-scale synthesis of 3-cyano-2-pyridones using a metal-free cascade process demonstrates the viability of these efficient methods for larger-scale production. mdpi.com

Structural Characterization Techniques and Conformational Analysis of 3 Cyano 6 Hydroxypyridone Sodium Salt

Advanced Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular framework of 3-Cyano-6-hydroxypyridone Sodium Salt. By interacting with the molecule at various energy levels, these methods collectively build a detailed picture of its structural and electronic nature.

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For derivatives of 3-cyano-2(1H)-pyridone, both ¹H and ¹³C NMR provide critical data on the molecular skeleton. nih.gov

In ¹H NMR studies of related 3-cyano-2(1H)-pyridone structures, conducted in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), characteristic signals are observed. A singlet typically appears in the range of δ 6.79–6.84 ppm, which is assigned to the proton at the 5th position (H-5) of the pyridone ring. nih.gov In the protonated form, a broad singlet corresponding to the exchangeable N-H proton of the 2(1H)-pyridone ring is observed significantly downfield, between δ 11.65–12.88 ppm. nih.gov For the sodium salt, this N-H proton is absent, which would be a key differentiating feature in its ¹H NMR spectrum.

¹³C NMR spectroscopy further confirms the carbon framework. Analysis of similar pyridone compounds has shown signals for the carbonyl carbon (C=O) in the range of δ 161.7–162.5 ppm and the C-5 carbon between δ 105.6–106.1 ppm. nih.gov However, a notable phenomenon in the ¹³C NMR spectra of these compounds is the frequent absence of signals for some quaternary carbons within the pyridone ring. nih.gov This is often attributed to the dynamic equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) tautomers, which can lead to signal broadening or disappearance. nih.gov The predominance of the lactam form is generally supported by the clear observation of the C=O carbon signal. nih.gov

Table 1: Typical NMR Chemical Shifts (δ) for 3-Cyano-2(1H)-pyridone Analogs in DMSO-d₆.
NucleusProton/CarbonTypical Chemical Shift (ppm)Notes
¹HH-56.79 – 6.84Singlet
¹HN-H11.65 – 12.88Broad singlet; absent in the sodium salt form.
¹³CC-5105.6 – 106.1
¹³CC=O (C-2/C-6)161.7 – 162.5Confirms predominance of lactam tautomer.

Data derived from studies on analogous 3-cyano-2(1H)-pyridone structures. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR analysis of 4,6-diaryl-3-cyano-2(1H)-pyridones reveals distinct absorption bands that are consistent with their molecular structure. nih.gov Key vibrational modes include:

C≡N stretch: A sharp, intense band appearing in the range of 2217–2218 cm⁻¹. nih.gov

C=O stretch: A strong absorption band characteristic of the pyridone carbonyl group, found between 1636–1639 cm⁻¹. nih.gov The presence of this band is strong evidence for the lactam tautomer being dominant in the solid state. nih.gov

N-H stretch: In the protonated form, a broad band is observed in the region of 2800–3100 cm⁻¹. nih.gov This band would be absent in the spectrum of the sodium salt, with changes expected in the fingerprint region due to the formation of the sodium pyridinolate.

Raman spectroscopy complements FTIR by providing information on non-polar bonds and is particularly useful for studying symmetric vibrations. The nitrile (C≡N) group, for instance, typically shows a strong and sharp Raman signal, which is sensitive to its electronic environment. unibo.it This technique is also valuable for analyzing the tautomeric equilibrium in different states. unibo.it

Table 2: Characteristic FTIR Absorption Bands for 3-Cyano-2(1H)-pyridone Analogs.
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Nitrile (C≡N)Stretching2217 – 2218
Carbonyl (C=O)Stretching1636 – 1639
Amine (N-H)Stretching2800 – 3100 (Broad)

Data based on analyses of similar 3-cyano-2(1H)-pyridone compounds. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the molecule and is particularly sensitive to the tautomeric equilibrium between the 2(1H)-pyridone (lactam) and 2-hydroxypyridine (B17775) (lactim) forms. nih.govresearchgate.net This equilibrium is significantly influenced by solvent polarity. nih.gov

Studies on related 3-cyano-2-pyridones show that the more polar lactam form is favored in polar, protic solvents like ethanol (B145695) and water. nih.govresearchgate.net This stabilization is attributed to the ability of the lactam's carbonyl oxygen to act as a hydrogen-bond acceptor. nih.gov Conversely, the less polar lactim tautomer may be more stabilized in non-polar solvents. nih.gov The absorption band for the 2-hydroxypyridine (lactim) form typically appears at a shorter wavelength compared to the 2-pyridone (lactam) form. researchgate.net For example, in analyses of 4,6-diaryl-3-cyano-2(1H)-pyridones in ethanol, absorption maxima are observed that correspond to the electronic transitions within the conjugated system. nih.gov The deprotonation to form the sodium salt would result in a sodium pyridinolate species, leading to shifts in the absorption maxima (solvatochromism) due to changes in the electronic structure of the chromophore. rsc.org

Mass Spectrometry for Molecular Formula Determination

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the molecular formula of a compound. The molecular formula for this compound is C₆H₃N₂NaO₂. hxchem.net This gives it a molecular weight of approximately 158.09 g/mol . echemi.com

In high-resolution mass spectrometry (HRMS), the exact mass can be measured with high precision, allowing for unambiguous molecular formula determination. For the sodium salt, the expected exact mass is 158.0092 g/mol . echemi.com The fragmentation pattern observed in the mass spectrum provides additional structural information. For related pyridone structures, fragmentation often involves characteristic losses of small neutral molecules or radicals. nih.govmiamioh.edu For example, analysis of 3-Cyano-4,6-dimethyl-2-hydroxypyridine shows a molecular ion peak (M⁺) at m/z 148, with other significant peaks at m/z 119 and 120, corresponding to specific fragmentation pathways. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. unimi.it This technique provides precise information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

For several analogous 3-cyano-2(1H)-pyridone compounds, single-crystal X-ray diffraction analysis has revealed key structural features. nih.govnih.gov A common motif is the formation of cyclic dimers through N-H···O=C intermolecular hydrogen bonds, creating a stable, planar R²₂(8) graph-set motif. nih.govnih.gov The crystal packing is further stabilized by a network of other interactions, including C-H···O, C-H···π, and π···π stacking interactions. nih.gov In the case of the sodium salt, the crystal structure would be defined by ionic interactions between the sodium cation (Na⁺) and the pyridinolate anion, along with other potential intermolecular forces involving the cyano and carbonyl groups.

Table 3: Common Intermolecular Interactions in 3-Cyano-2-pyridone Crystal Structures.
Interaction TypeDescription
N-H···O=C Hydrogen BondsForms cyclic dimers, a common feature in protonated pyridones.
C-H···O InteractionsFurther stabilizes the crystal lattice.
π···π StackingInteractions between the aromatic pyridone rings.
Ionic Interactions (for salt)Electrostatic attraction between Na⁺ and the pyridinolate anion would be the primary packing force.

Information based on crystallographic studies of analogous compounds. nih.govnih.gov

Crystal Growth and Quality Assessment

Obtaining high-quality single crystals is a prerequisite for successful X-ray diffraction analysis. The quality of a crystal directly impacts the resolution and accuracy of the resulting structural model. Several methods are commonly used to grow crystals suitable for this purpose. mit.edu

Slow Evaporation: This is a straightforward method where a nearly saturated solution of the compound is prepared in a suitable solvent. The container is covered in a way that allows the solvent to evaporate slowly over several days, leading to a gradual increase in concentration and the formation of crystals. mit.edutamu.edu

Slow Cooling: A saturated or nearly saturated solution is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool down slowly and undisturbed, often inside an insulated container like a Dewar flask, which reduces the compound's solubility and promotes crystallization. okstate.edu

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container along with a vial of an "anti-solvent" in which the compound is insoluble. ufl.edu The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, inducing crystal growth. ufl.edu

Liquid-Liquid Diffusion: In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent in a narrow tube. okstate.edu Crystals form at the interface as the two liquids slowly diffuse into one another. okstate.edu

The quality of the grown crystals is assessed using an optical microscope to check for well-defined faces, clarity, and the absence of cracks or twinning. A suitable single crystal is then selected for mounting on the diffractometer for data collection. okstate.edu

Intermolecular Interactions and Crystal Packing Analysis

The crystal structure and packing of 3-cyano-6-hydroxypyridone derivatives are predominantly governed by a network of robust intermolecular hydrogen bonds and other supramolecular interactions. In the solid state, pyridone derivatives often form highly stable, hydrogen-bonded dimers. The most prevalent motif is a centrosymmetric dimer formed through a pair of N—H···O=C hydrogen bonds between two pyridone molecules. This interaction creates a characteristic R²₂(8) graph-set notation, which is a common feature in the crystal structures of 2-pyridones and their derivatives. nih.govnih.govznaturforsch.comrsc.org

The interplay of these varied intermolecular forces dictates the final three-dimensional architecture of the crystal. The molecular conformation can significantly affect these interactions; for example, steric hindrance from bulky substituents can alter which synthons (supramolecular recognition units) are formed, thereby changing the crystal packing from sheets to more complex 3D networks. acs.org Hirshfeld surface analysis of related structures reveals that H···H, C···H/H···C, and O···H/H···O contacts are the most significant contributors to the crystal packing, underscoring the importance of van der Waals forces and hydrogen bonding. researchgate.net

Interaction TypeDescriptionTypical Role in Crystal Packing
N—H···O=CStrong hydrogen bond between the pyridone nitrogen (donor) and the carbonyl oxygen (acceptor).Formation of highly stable, centrosymmetric R²₂(8) dimers. nih.govnih.govznaturforsch.com
O—H···OHydrogen bond involving the hydroxyl group and an acceptor oxygen (e.g., from a solvent molecule).Links solvent molecules to the primary pyridone structure. nih.gov
C—H···OWeak hydrogen bond between a carbon atom (donor) and an oxygen atom (acceptor).Contributes to the formation of extended sheets or 3D networks. nih.govresearchgate.net
π···π StackingNon-covalent interaction between aromatic rings.Adds to the overall stability of the crystal lattice. nih.govrsc.org
C—H···NWeak hydrogen bond involving the cyano nitrogen as an acceptor.Influences the formation of molecular layers. researchgate.net

Tautomeric Equilibria and Conformational Dynamics

Pyridone derivatives are well-known for exhibiting lactam-lactim tautomerism, an equilibrium between the pyridone (lactam) form and the hydroxypyridine (lactim) form. This equilibrium is a critical aspect of the compound's chemical behavior and is highly sensitive to the molecular environment, including the physical state (solution or solid) and the nature of the solvent. nih.govwuxibiology.com

Solution-Phase Tautomerism (Lactam-Lactim)

In solution, 3-cyano-6-hydroxypyridone and its analogues exist in a dynamic equilibrium between the lactam and lactim tautomers. The lactam form (6-hydroxy-2-pyridone) is generally favored due to its greater thermodynamic stability. nih.gov The position of this equilibrium can be influenced by substituents on the pyridone ring. Electron-withdrawing groups, such as the cyano group at the 3-position, can significantly stabilize the charge-separated resonance structure of the lactam form, further favoring its predominance in solution. nih.gov

While the lactam form is typically dominant, NMR studies on some 3-cyano-2(1H)-pyridones have shown phenomena that suggest a dynamic equilibrium. For example, the absence of signals for certain quaternary carbons in the pyridone ring, even with extended acquisition times, has been attributed to this tautomeric exchange, although the lack of signal duplication confirms the prevalence of a single tautomer, the lactam form. nih.gov

Solvent Effects on Tautomeric Preferences

The tautomeric equilibrium of pyridones is profoundly influenced by the solvent. The equilibrium shifts in response to solvent polarity, hydrogen-bonding ability, and other solvent-solute interactions. researchgate.netwuxibiology.comresearchgate.net

Polar protic solvents, such as water and alcohols, tend to significantly stabilize the more polar lactam (pyridone) tautomer. nih.govwuxibiology.com This stabilization arises from the solvent's ability to form hydrogen bonds with the carbonyl oxygen and the N-H group of the lactam. Water, in particular, can solvate the polar regions of the molecule, shifting the equilibrium toward the keto form. wuxibiology.com Studies on the related 3-pyridone/3-hydroxypyridine system show that in aqueous solutions, a zwitterionic form is stabilized, while in less polar environments like 1,4-dioxane or within the hydrophobic cavity of cyclodextrins, the enol (lactim) tautomer is favored. rsc.orgelsevierpure.comresearchgate.net

Conversely, the lactim (hydroxypyridine) form may gain some stability in solvents that are primarily hydrogen-bond acceptors. nih.gov In general, the equilibrium constant (Keq = [lactam]/[lactim]) is sensitive to solvent changes, with higher polarity solvents favoring the lactam structure. wuxibiology.comacs.org

Solvent PropertyEffect on EquilibriumFavored TautomerReason
High Polarity (e.g., Water)Shifts toward the lactam form.Lactam (Pyridone)Strong solvation of the more polar lactam tautomer through hydrogen bonding. nih.govwuxibiology.com
Low Polarity / Aprotic (e.g., Cyclohexane)Shifts toward the lactim form.Lactim (Hydroxypyridine)Less effective solvation of the polar lactam form. acs.org
Hydrogen-Bond DonorStabilizes the lactam form.Lactam (Pyridone)Donates hydrogen bonds to the carbonyl oxygen. nih.gov
Hydrogen-Bond AcceptorCan stabilize the lactim form.Lactim (Hydroxypyridine)Accepts a hydrogen bond from the hydroxyl group. nih.gov

Solid-State Tautomerism and Hydrogen Bonding

In the solid state, the tautomeric equilibrium is effectively "frozen," with one form overwhelmingly dominating the crystal structure. For 2-pyridone derivatives, this is almost exclusively the lactam form. nih.gov The preference for the lactam tautomer in the solid state is a direct consequence of the strong and highly directional intermolecular hydrogen bonds that can be formed.

As discussed in the crystal packing analysis, the formation of the N—H···O=C hydrogen-bonded dimer is a powerful organizational force in the solid state. nih.govznaturforsch.com This motif provides significant thermodynamic stability to the crystal lattice, which strongly favors the existence of the compound in the lactam configuration. The lactim tautomer is unable to form this specific, highly stable dimeric synthon. Therefore, the crystal packing and hydrogen-bonding network effectively lock the molecule into its lactam form. This has been confirmed by single-crystal X-ray diffraction studies on numerous 3-cyano-2-pyridone derivatives, which consistently show the presence of the lactam tautomer. nih.govrsc.org

Reactivity and Reaction Mechanisms of 3 Cyano 6 Hydroxypyridone Sodium Salt

The reactivity of the 3-cyano-6-hydroxypyridone anion is governed by the interplay of its functional groups. The pyridone ring exists in tautomeric forms, predominantly as the 2-pyridone, which influences its reaction pathways. nih.gov The presence of the electron-donating hydroxyl (or olate in the salt form) and ring nitrogen, alongside the electron-withdrawing cyano group, creates a nuanced electronic environment that dictates its behavior with both electrophiles and nucleophiles.

Electrophilic and Nucleophilic Substitution Reactions

The 3-cyano-6-hydroxypyridone scaffold is susceptible to electrophilic attack due to the electron-rich nature of the pyridone ring, activated by the hydroxyl group and the ring nitrogen. A prominent example of this reactivity is in azo coupling reactions. When treated with a diazonium salt, which acts as an electrophile, the pyridone undergoes electrophilic aromatic substitution. This reaction is a cornerstone for the synthesis of a wide array of azo dyes. nih.gov The substitution occurs regioselectively at the 5-position of the pyridone ring, which is highly activated and sterically accessible. scirp.orggoogle.com

While the hydroxypyridone itself is more likely to act as a nucleophile, its derivatives can be tailored for nucleophilic substitution. For instance, conversion of the hydroxyl group to a better leaving group (e.g., a chloro group via reagents like phosphorus oxychloride) transforms the 2-position into an electrophilic center. The resulting 2-chloro-3-cyanopyridine (B134404) derivative readily reacts with various nucleophiles. A notable example is the reaction with mercapto groups (e.g., from sodium hydrosulfide) to replace the chlorine and form the corresponding 2(1H)-pyridinethione. osi.lv

The pyridone anion itself is a potent nucleophile. The deprotonated form, as in the sodium salt, readily undergoes alkylation. The reaction typically occurs at the ring nitrogen atom, a process known as N-alkylation, due to the greater nucleophilicity of the nitrogen in the predominant pyridone tautomer compared to the exocyclic oxygen. researchgate.net This allows for the introduction of various substituents on the nitrogen atom of the pyridone ring. bibliomed.orgbibliomed.org

Kinetic and Thermodynamic Aspects of Chemical Transformations

Dedicated kinetic and thermodynamic studies on 3-Cyano-6-hydroxypyridone Sodium Salt are not widely published. However, insights can be drawn from reaction conditions and related compounds.

Kinetic Aspects: The rate of reactions can be significantly influenced by the chosen methodology. For instance, the synthesis of related 4,6-diaryl-3-cyano-2(1H)-pyridones via a multi-component reaction demonstrates a dramatic kinetic enhancement using microwave irradiation. Conventional heating in ethanol (B145695) required 5 hours to achieve a modest 29% yield, whereas microwave-assisted synthesis at 100°C provided optimal yields in just 30 minutes, highlighting the kinetic advantage of this technique. nih.gov

Thermodynamic Aspects: The chemical behavior of the compound is fundamentally governed by the thermodynamic stability of its tautomeric forms. The 2-pyridone form is known to be more stable than the 2-hydroxypyridine (B17775) lactim form in both solid and solution states. nih.gov This thermodynamic preference dictates the regioselectivity of reactions like N-alkylation. researchgate.net In a biological context, the thermodynamic parameter of the inhibition constant (Ki) has been determined for the closely related compound 3-cyano-2,6-dihydroxypyridine (CNDP). CNDP was found to be a potent inhibitor of dihydrouracil (B119008) dehydrogenase with a Ki of 1.51 nM, indicating a very strong, thermodynamically favorable binding to the enzyme. nih.gov

Functionalization and Derivatization Strategies

The 3-cyano-6-hydroxypyridone core is a versatile platform for creating a wide range of derivatives through various functionalization strategies.

Introduction of Diverse Chemical Moieties

The structure can be modified at several positions, including the ring nitrogen, the exocyclic oxygen, and the pyridone ring itself, to introduce diverse chemical groups.

Reaction Type Reagent(s) Position of Functionalization Resulting Moiety/Derivative Reference(s)
N-AlkylationAlkyl halides, AminesN1N-Alkyl, N-Aryl pyridones bibliomed.org, bibliomed.org
ThionationPhosphorus pentasulfide, Lawesson's reagentC2 (Carbonyl Oxygen)2-Pyridinethione osi.lv
Azo CouplingDiazonium saltsC55-Arylazo dyes bg.ac.rs, scirp.org
Thorpe-Ziegler CyclizationBase (for S-alkyl derivatives with active methylene)C3 (Cyano group) & attached side chainFused 3-aminothieno[2,3-b]-pyridines osi.lv
ChlorinationPhosphorus oxychlorideC2 (Hydroxyl group)2-Chloro-3-cyanopyridine osi.lv

This table is interactive. You can sort and filter the data.

Multi-component Reaction Pathways for Complex Structures

Multi-component reactions (MCRs) offer an efficient route to complex molecular architectures in a single step. nih.gov The 3-cyano-6-hydroxypyridone scaffold can serve as a key building block in such reactions. For example, 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one has been utilized as a potent nucleophile in a one-pot, three-component protocol with various aryl aldehydes and malononitrile (B47326). researchgate.net This reaction, facilitated by microwave heating or solar energy, efficiently yields complex pyrano[2,3-b]pyridone derivatives. researchgate.net This strategy underscores the utility of the pyridone core in diversity-oriented synthesis to rapidly generate libraries of complex heterocyclic compounds. mdpi.com

Metal Coordination Chemistry of this compound as a Ligand

Hydroxypyridinones (HOPOs) are renowned for their exceptional ability to chelate hard metal ions. kcl.ac.uk The deprotonated form of 3-cyano-6-hydroxypyridone, as present in its sodium salt, acts as a potent anionic ligand.

The coordination typically occurs in a bidentate fashion through the exocyclic oxygen at the C6 position and the deprotonated ring nitrogen at the N1 position. kcl.ac.ukasianpubs.org This arrangement allows it to act as a 1,3-bridging ligand, similar in function to carboxylate ions. This bridging capability enables the formation of dimeric and polymeric coordination complexes. asianpubs.org A common structural motif is the "paddlewheel" dimer, where two metal centers are bridged by four pyridone ligands. asianpubs.org

Crucially, studies on complexes with metals like chromium have shown that the nitrogen atom of the cyano group at the C3 position does not typically participate in coordination. asianpubs.org The stability of the resulting metal complexes is often remarkably high. asianpubs.org

Metal Ion Coordination Mode Key Structural Features Reference(s)
Chromium (II)Bidentate, 1,3-bridgingForms dimeric Cr₂(L)₄ complexes with a paddlewheel structure. Cyano group is non-coordinating. asianpubs.org
Lead (II)Bidentate, BridgingForms dimeric structures where Pb²⁺ ions are bridged by pyridone ligands. researchgate.net
Iron (III)BidentateHydroxypyridinones in general are excellent chelators for Fe³⁺, forming stable octahedral complexes. kcl.ac.uk

This table is interactive. You can sort and filter the data.

Ligand Design and Coordination Modes

The deprotonated form of 3-cyano-6-hydroxypyridone, the 3-cyano-6-hydroxypyridonate anion, is an effective building block in ligand design, primarily functioning as a bidentate, 1,3-bridging ligand. asianpubs.org Its coordination behavior is analogous to that of carboxylate ions, which has made it a subject of interest in the field of metal-metal bonded compounds. asianpubs.org The primary coordination sites are the exocyclic oxygen atom and the nitrogen atom within the pyridone ring. asianpubs.org

Hydroxypyridinones (HOPOs) in general are recognized for their utility in constructing a variety of chelating agents, including bidentate, tetradentate, and hexadentate ligands. kcl.ac.uk This versatility allows for the formation of stable octahedral complexes, particularly with trivalent metal ions which have an optimal coordination number of six. kcl.ac.uk In the case of 3-cyano-6-hydroxypyridone derivatives, studies on chromium(II) complexes have confirmed that the nitrogen atom of the cyano group typically remains uncoordinated, with the metal binding occurring exclusively through the pyridone ring's nitrogen and the exocyclic oxygen. asianpubs.org The tautomeric nature of 2(1H)-pyridone derivatives, which predominantly exist in the lactam form due to greater thermodynamic stability, is a key factor influencing their coordination chemistry. nih.gov

Table 1: Coordination Characteristics of 3-Cyano-6-hydroxypyridone Ligands

FeatureDescriptionSource(s)
Ligand Type Bidentate, 1,3-bridging anion asianpubs.org
Coordination Sites Ring Nitrogen and Exocyclic Oxygen asianpubs.org
Analogy Behaves similarly to carboxylate ions asianpubs.org
Cyano Group The nitrogen of the -CN group generally does not participate in coordination. asianpubs.org
Chelator Potential Can be incorporated into larger multidentate (tetradentate, hexadentate) structures. kcl.ac.uk

Synthesis and Characterization of Metal Complexes (non-biological focus)

The synthesis of metal complexes involving the 3-cyano-6-hydroxypyridonate ligand is well-documented, particularly for creating dimeric chromium(II) compounds with quadruple metal-metal bonds. asianpubs.org A common synthetic route involves the reaction of a metal salt, such as chromium(II) acetate (B1210297), with the sodium salt of a 3-cyano-2(1H)-pyridone derivative in an appropriate solvent like methanol (B129727). asianpubs.org

A representative reaction is as follows: Cr₂(O₂CCH₃)₄·2H₂O + 4Na[(3-CN)mhp] → Cr₂[(3-CN)mhp]₄·H₂O + 4NaOAc + H₂O asianpubs.org

In this procedure, sodium metal is first reacted with the 3-cyano-6-methyl-2(1H)-pyridone ligand in methanol to form the sodium salt in situ. asianpubs.org The subsequent addition of chromium(II) acetate to the slurry and stirring at room temperature for several hours yields the crystalline product. asianpubs.org These dimeric chromium complexes are noted for their remarkable stability in dry air. asianpubs.org

A more general method for synthesizing transition metal complexes involves refluxing the ligand with various metal chlorides (e.g., Cr³⁺, Co³⁺, Ni²⁺, Mn²⁺, Cu²⁺) in an ethanol-water mixture. mdpi.com The pH is typically adjusted to alkaline conditions to facilitate the deprotonation of the ligand and subsequent complex formation. mdpi.com

Characterization of these complexes employs a range of analytical techniques. asianpubs.orgmdpi.com Fourier-transform infrared (FTIR) spectroscopy helps confirm the coordination mode by observing shifts in the vibrational frequencies of the C=O and C=N groups. asianpubs.org Nuclear Magnetic Resonance (¹H NMR) is useful for diamagnetic complexes, providing clear spectra that support the proposed structures. asianpubs.org UV-Vis spectroscopy is used to study the electronic transitions within the complexes. asianpubs.org For crystalline materials, powder X-ray diffraction (p-XRD) can determine the crystal system and particle size of the complexes. mdpi.com

Table 2: Summary of Synthesis and Characterization of Metal Complexes

AspectDetailsSource(s)
Synthesis Method 1 (Cr(II)) Reaction of Cr₂(OAc)₄·2H₂O with the sodium salt of the ligand in methanol at room temperature. asianpubs.org
Synthesis Method 2 (General) Refluxing the ligand with metal salts (Cr³⁺, Co³⁺, Ni²⁺, etc.) in an ethanol/water mixture at alkaline pH. mdpi.com
Product Type Dimeric Cr₂(L)₄ complexes with quadruple bonds; Mononuclear complexes with other metals. asianpubs.orgmdpi.com
Characterization Elemental Analysis, FTIR, ¹H NMR, UV-Vis, Atomic Absorption, Powder-XRD. asianpubs.orgmdpi.com
Key FTIR Features Shifts in C=C aromatic stretching bands (e.g., 1590 cm⁻¹, 1475 cm⁻¹) upon complexation. asianpubs.org
p-XRD Findings Revealed various crystal classes for different metal complexes, such as cubic for Cr³⁺ and orthorhombic for Mn²⁺. mdpi.com

Photochemical and Electrochemical Reactivity

The photochemical and electrochemical properties of metal complexes are profoundly influenced by the interplay between the metal center and the electronic structure of the ligands. While specific data on this compound complexes is limited, the behavior of structurally related N-heterocyclic and cyano-functionalized ligand systems provides significant insight.

Complexes of d⁶ metals (e.g., Cr⁰, Mnᴵ, Feᴵᴵ) with ligands that have extended π-systems are known to exhibit photoactivity governed by the relative energies of metal-centered (MC), ligand-based intraligand (IL), and metal-to-ligand charge transfer (MLCT) excited states. nih.gov The installation of photoactive MLCT states is a key challenge for first-row transition metals due to the weaker ligand field they experience compared to second- and third-row metals, which can lead to rapid deactivation through low-lying MC states. nih.gov However, careful ligand design can control the energetic ordering of these states. For instance, in certain chromium(0) complexes, the MLCT state is the lowest in energy, resulting in observable ³MLCT phosphorescence. nih.gov

Ruthenium complexes with N-heterocyclic ligands like hexaazatriphenylene demonstrate strong and broad MLCT absorption bands due to low-lying π* orbitals on the ligand. nih.gov Although often non-luminescent in solution at room temperature, these complexes can display red ³MLCT luminescence in solid form or in frozen glass at 77 K. nih.gov Such complexes can act as sensitizers, engaging in photoinduced energy transfer to other species, which is a critical process in many photochemical applications. nih.gov The presence of cyano groups can further modify these properties, influencing the electronic landscape and the potential for creating coordination networks. nih.gov

Table 3: Potential Photochemical Properties Based on Related Systems

PropertyDescriptionRelevant System ExampleSource(s)
Dominant Transition Metal-to-Ligand Charge Transfer (MLCT) is expected to be a key electronic transition.Ruthenium-hexaazatriphenylene complexes nih.gov
Luminescence Potential for ³MLCT phosphorescence, especially with appropriate d⁶ metal centers.Chromium(0) tris(diisocyanide) complexes nih.gov
Deactivation Pathways Competition between radiative MLCT states and non-radiative deactivation via lower-energy metal-centered (MC) states.First-row transition metal d⁶ complexes nih.gov
Sensitization The complex may act as a photosensitizer, absorbing light and transferring energy to another molecule.Ru→Ln energy transfer in cyanoruthenate networks nih.gov

Theoretical and Computational Studies on 3 Cyano 6 Hydroxypyridone Sodium Salt

Quantum Chemical Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure, geometry, and chemical reactivity of chemical compounds. nih.gov For derivatives of 3-cyano-2(1H)-pyridone, DFT calculations are instrumental in understanding their electronic structures and potential binding affinities. nih.govrsc.org These calculations, often performed at levels like B3LYP/6-31G(d) or with more extensive basis sets such as B3LYP/6-311++G(2df,2pd), provide optimized molecular geometries and confirm experimental spectroscopic data (FT-IR, UV-Vis, NMR). nih.govnih.gov

DFT helps in analyzing the planarity of the pyridone ring and how substitutions might distort it. nih.gov Furthermore, it is used to calculate various molecular properties that offer a deeper understanding of structure-property relationships. nih.gov The delocalized negative charge in the 2-pyridonate anion, which is formed upon deprotonation, is distributed between the nitrogen and oxygen atoms, a feature that DFT can model effectively. rsc.org This theoretical framework is essential for interpreting spectroscopic results and predicting the compound's stability and interactions. nih.govrsc.org

Representative Data from DFT Calculations for Pyridone Derivatives
ParameterDescriptionTypical Application
Optimized GeometryThe lowest energy arrangement of atoms in the molecule.Provides bond lengths, bond angles, and dihedral angles. nih.gov
Vibrational FrequenciesCalculated frequencies corresponding to molecular vibrations.Aids in the assignment of experimental IR and Raman spectra. nih.gov
Electronic TransitionsEnergies required to excite electrons to higher energy states.Correlates with experimental UV-Vis absorption spectra. nih.gov
Mulliken Atomic ChargesDistribution of electron charge among the atoms.Helps in understanding charge density and reactive sites. nih.gov

Ab Initio Methods for Molecular Orbital Analysis (HOMO-LUMO)

Ab initio molecular orbital methods, which are based on first principles of quantum mechanics without experimental parameters, are fundamental for analyzing frontier molecular orbitals (FMOs). dtic.milwiley.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial FMOs for predicting chemical reactivity and kinetic stability. nih.govyoutube.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govnih.gov

For 3-cyano-2(1H)-pyridone derivatives, the HOMO is often located on the oxygen atom of the carbonyl group, while the LUMO is typically found on the antibonding π* orbital of the same group. nih.gov The HOMO-LUMO energy gap can be calculated using DFT methods, and this value helps to understand the electronic transitions observed in UV-Vis spectroscopy. nih.govschrodinger.com For instance, studies on related 4,6-diaryl-3-cyano-2(1H)-pyridones have reported HOMO-LUMO energy gaps around 3.83-3.84 eV, indicating significant chemical stability. nih.gov The analysis of these orbitals provides insight into potential sites for electrophilic and nucleophilic attacks.

Calculated FMO Energies and Global Reactivity Descriptors for a Representative 3-Cyano-2(1H)-pyridone Derivative
ParameterValue (eV)Significance
EHOMO-6.440Energy of the highest occupied molecular orbital; relates to electron-donating ability. nih.govrsc.org
ELUMO-2.596Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. nih.govrsc.org
Energy Gap (ΔE)3.844Indicates chemical stability and reactivity. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govunimi.it For a molecule like 3-Cyano-6-hydroxypyridone Sodium Salt, MD simulations are invaluable for performing conformational analysis, which involves studying the different spatial arrangements (conformations) that the molecule can adopt. nih.govmdpi.comnih.gov

These simulations can reveal the dynamic behavior of the molecule, including the flexibility of the pyridone ring and the orientation of its substituent groups. nih.gov By simulating the molecule in different environments, such as in aqueous solution, researchers can understand its stability and preferred conformations. acs.org Key metrics from MD simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), help quantify the stability of the molecule's structure and the movement of its constituent atoms over the simulation period. nih.gov This information is critical for understanding how the molecule might interact with biological targets or other chemicals.

Prediction of Reactivity and Reaction Pathways

Computational chemistry offers powerful tools to predict how a molecule will behave in a chemical reaction, mapping out the most likely pathways and identifying high-energy transition states.

Transition State Analysis

Transition state analysis is a computational procedure to locate the geometry of the transition state—the highest energy point along a reaction pathway. chemrxiv.orgnih.gov Identifying this structure is crucial for calculating the activation energy of a reaction, which determines the reaction rate. youtube.com For reactions involving the 3-Cyano-6-hydroxypyridone moiety, such as nucleophilic or electrophilic attack, DFT calculations can be employed to model the transition state. acs.orgwikipedia.org

For example, in studying the ambident reactivity of pyridone anions, quantum chemical calculations can show whether N-attack or O-attack is favored thermodynamically versus kinetically by comparing the energies of the respective transition states. acs.org This analysis reveals that while N-attack may lead to a more stable product, the transition state for O-attack might be lower in energy, making it the kinetically preferred pathway under certain conditions. acs.org Such studies are fundamental to understanding and predicting the regioselectivity of reactions involving the pyridone ring. rsc.org

Reaction Coordinate Mapping

Reaction coordinate mapping is a technique used to visualize the progress of a chemical reaction from reactants to products. youtube.comwikipedia.org The reaction coordinate is an abstract, one-dimensional parameter that represents progress along the reaction pathway, often plotted against the system's free energy to create a reaction energy profile. youtube.comwikipedia.org

Spectroscopic Property Predictions and Validation with Experimental Data

The comprehensive analysis of 3-Cyano-6-hydroxypyridone and its derivatives through theoretical and computational methods provides significant insights into their spectroscopic properties. These computational predictions, when validated with experimental data, offer a detailed understanding of the molecule's structure, electronic transitions, and vibrational modes. The focus of these studies is often on the neutral form, 3-Cyano-6-hydroxypyridone, which exists in a tautomeric equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms. The lactam form is generally considered more stable in both solid and solution phases. chemicalbook.com For the purpose of this analysis, the sodium salt is considered in its deprotonated form, where the sodium ion replaces the hydrogen of the hydroxyl group.

UV-Vis Spectroscopy

Theoretical calculations, typically employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the electronic absorption spectra of 3-cyano-6-hydroxypyridone and its analogues. chemicalbook.comresearchgate.net These calculations help in assigning the observed absorption bands to specific electronic transitions within the molecule.

For structurally similar 4,6-diaryl-3-cyano-2(1H)-pyridones, TD-DFT calculations at the B3LYP/6-311++G(2df,2pd) level of theory have been used to predict their UV-Vis spectra. chemicalbook.com The predictions generally show good agreement with experimental data, with the main absorption bands attributed to π → π* and n → π* transitions. chemicalbook.com The deprotonation to form the sodium salt is expected to cause a bathochromic (red) shift in the absorption maxima due to the increased electron-donating ability of the resulting phenoxide-like group, which raises the energy of the highest occupied molecular orbital (HOMO).

Table 1: Comparison of Experimental and Theoretically Predicted UV-Vis Absorption Maxima for a Related 3-Cyano-2(1H)-pyridone Derivative

SolventExperimental λmax (nm)Predicted λmax (nm)Electronic Transition
Ethanol (B145695)280, 350275, 345π → π, n → π

Note: Data presented is for a structurally similar compound as a reference. chemicalbook.com

Infrared (IR) Spectroscopy

Theoretical vibrational frequency calculations using DFT methods are a powerful tool for interpreting experimental FT-IR spectra. By comparing the calculated and experimental spectra, specific vibrational modes can be assigned to the corresponding functional groups in the molecule.

For related 3-cyano-2(1H)-pyridones, DFT calculations have been used to assign the characteristic vibrational bands. chemicalbook.com Key vibrational frequencies include the N-H stretch, the C≡N (nitrile) stretch, and the C=O (carbonyl) stretch. chemicalbook.com In the case of this compound, the broad O-H stretching band of the parent compound is absent due to deprotonation. The formation of the sodium salt would also be expected to shift the C=O stretching frequency.

Table 2: Key Experimental and Predicted FT-IR Vibrational Frequencies for 3-Cyano-2(1H)-pyridone Derivatives

Functional GroupExperimental Frequency (cm⁻¹)Predicted Frequency (cm⁻¹)Vibrational Mode
N-H3400-35003450Stretching
C≡N2220-22302225Stretching
C=O1650-16701660Stretching

Note: Data presented is for a structurally similar compound as a reference. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are employed to predict the ¹H and ¹³C NMR chemical shifts of 3-cyano-6-hydroxypyridone and its derivatives. researchgate.net These predictions aid in the assignment of signals in the experimental NMR spectra.

For the parent compound, 3-Cyano-6-hydroxypyridine, the ¹H NMR spectrum shows distinct signals for the protons on the pyridine (B92270) ring. chemicalbook.com In the sodium salt, the absence of the hydroxyl proton signal is a key indicator of salt formation. The chemical shifts of the ring protons are also expected to be influenced by the change in electron density upon deprotonation.

In the ¹³C NMR spectra of related 3-cyano-2(1H)-pyridones, the signals for the carbonyl carbon and the carbon atoms of the pyridine ring are of particular interest. chemicalbook.com Theoretical calculations can help to resolve ambiguities in the assignment of these signals, especially for quaternary carbons which may show weak signals experimentally. chemicalbook.com

Table 3: Experimental and Predicted ¹H NMR Chemical Shifts (δ, ppm) for 3-Cyano-6-hydroxypyridine

ProtonExperimental δ (ppm)Predicted δ (ppm)
H-27.87.7
H-47.27.1
H-56.56.4

Note: Predicted values are based on computational models of similar structures and may vary. Experimental data is for the parent compound. chemicalbook.com

Table 4: Experimental and Predicted ¹³C NMR Chemical Shifts (δ, ppm) for a Related 3-Cyano-2(1H)-pyridone Derivative

CarbonExperimental δ (ppm)Predicted δ (ppm)
C-2 (C=O)162.1161.5
C-3 (C-CN)104.5104.0
C-4140.2139.8
C-5121.8121.5
C-6155.3154.9
C≡N117.4117.0

Note: Data presented is for a structurally similar compound as a reference. chemicalbook.com

The validation of theoretical predictions with experimental spectroscopic data provides a robust framework for the structural elucidation and characterization of this compound. While direct experimental and computational data for the sodium salt are limited, the analysis of structurally similar compounds offers valuable insights into its expected spectroscopic behavior.

Applications of 3 Cyano 6 Hydroxypyridone Sodium Salt in Advanced Materials and Catalysis

Role in Polymer Chemistry and Functional Material Synthesis

The inherent functionality of the 3-cyano-6-hydroxypyridone core makes its sodium salt an attractive precursor for the synthesis of novel polymers and functional materials. The presence of reactive groups allows for its incorporation into polymeric structures and the development of hybrid materials with tailored properties.

3-Cyano-6-hydroxypyridone and its derivatives are recognized as valuable building blocks for creating more complex molecules and polymers. researchgate.netmdpi.com The sodium salt, by virtue of its enhanced nucleophilicity, can readily participate in various polymerization and condensation reactions. The pyridone ring system is a key component in the synthesis of a variety of functional compounds. researchgate.net

The reactivity of the hydroxyl and the N-H group (in its tautomeric form) allows for its use as a monomer in step-growth polymerization to form polyesters, polyethers, or polyamides. The cyano group can also be a site for further chemical transformations, enabling the creation of functional polymers with specific properties. For instance, cyanopyridine derivatives are crucial intermediates in various industrial syntheses. orientjchem.org The general versatility of 2-pyridone scaffolds in the synthesis of functional materials suggests that the sodium salt would be a similarly useful precursor. researchgate.net

Table 1: Potential Polymerization Reactions Involving 3-Cyano-6-hydroxypyridone Sodium Salt

Polymerization TypeReactive Site on PyridoneCo-monomer ExampleResulting Polymer Type
PolycondensationHydroxyl group, N-H groupDiacyl chloridePolyamide/Polyester
PolyadditionN-H groupDiisocyanatePolyurea derivative
Ring-opening polymerizationCan be modified to initiateLactones, epoxidesGraft copolymers

The development of organic-inorganic hybrid materials often relies on the functional groups of the organic component to interact with the inorganic phase. The this compound is a candidate for creating such materials. The hydroxyl and pyridone oxygen atoms can act as anchoring points for metal ions or as sites for sol-gel reactions with metal alkoxides like tetraethoxysilane (TEOS). This would lead to the formation of hybrid materials where the pyridone moiety is covalently linked to a silica (B1680970) or metal-oxide network. Such materials could exhibit interesting optical, thermal, or catalytic properties. While direct studies on the sodium salt are limited, the synthesis of new molecular composite materials often involves N-heterocyclic compounds like 2-pyridone. mdpi.com

Catalytic Roles in Organic Transformations

The structural features of this compound suggest its potential application in various catalytic processes, both as an organocatalyst and as a ligand for transition metal catalysis.

The pyridone moiety, with its ability to act as both a hydrogen bond donor and acceptor, is a known motif in organocatalysis. The sodium salt of 3-Cyano-6-hydroxypyridone could potentially catalyze reactions that proceed through mechanisms involving proton transfer or hydrogen bonding to activate substrates. For example, pyridone derivatives have been explored in multicomponent reactions. rsc.org The development of metal-free catalytic systems is a significant area of research, and pyridone-based structures are promising candidates. mdpi.com

The nitrogen and oxygen atoms within the 3-Cyano-6-hydroxypyridone structure make it an excellent candidate as a ligand for transition metals. scholaris.ca The sodium salt can readily react with metal precursors to form stable coordination complexes. The electronic properties of the resulting metal complex, and therefore its catalytic activity, can be tuned by the substituents on the pyridone ring.

The bidentate (N,O) or potentially tridentate nature of the ligand can stabilize metal centers in various oxidation states, facilitating a range of catalytic transformations such as cross-coupling reactions, hydrogenations, and oxidations. Pyridine (B92270) derivatives are widely used as ligands in transition metal complexes. wikipedia.org The synthesis of complexes with N-metalated ligands is a known strategy, highlighting the potential of the deprotonated N-H group in the pyridone to bind to a metal center. scholaris.ca

Table 2: Potential Catalytic Applications as a Ligand

Transition MetalPotential Catalytic ReactionRole of Pyridone Ligand
Palladium (Pd)Cross-coupling (e.g., Suzuki, Heck)Stabilizes the active Pd(0)/Pd(II) species
Rhodium (Rh)HydroformylationModulates selectivity and activity
Copper (Cu)Click Chemistry (CuAAC)Accelerates the catalytic cycle
Iron (Fe)Oxidation reactionsStabilizes high-valent iron-oxo species

Optoelectronic Material Precursors and Dye Chemistry

Pyridone derivatives are well-established chromophores and are extensively used in the synthesis of dyes and pigments. mdpi.comresearchgate.net The this compound serves as a key precursor in this field due to its electron-rich nature and the presence of the cyano group, which often acts as an electron-accepting moiety.

Azo dyes, a significant class of commercial colorants, are frequently synthesized using pyridone derivatives as coupling components. bg.ac.rsgoogle.com The reaction of a diazonium salt with this compound would lead to the formation of brightly colored azo pyridone dyes. These dyes have found applications in textiles and even in high-tech areas like thermal transfer printing. researchgate.net

Furthermore, the push-pull nature of molecules derived from this scaffold, where the pyridone ring can act as an electron donor and the cyano group as an acceptor, makes them interesting for applications in nonlinear optics and as sensitizers in dye-sensitized solar cells (DSSCs). chemmethod.comacs.org The modification of the pyridone structure allows for the fine-tuning of the absorption and emission properties, leading to materials with specific optoelectronic characteristics. mdpi.com The synthesis of fluorescent scaffolds based on 3-cyano-2-pyridone derivatives highlights their potential in creating materials for optical applications. mdpi.com

Chromophore and Fluorophore Development

The 3-cyano-6-hydroxypyridone core is a valuable precursor in the synthesis of various dyes, particularly arylazo pyridone dyes. bg.ac.rs These dyes are known for their high molar extinction coefficients, making them suitable for a range of applications, from traditional textile dyeing to advanced technologies like optical data storage and solar cells. bg.ac.rs The synthesis typically involves the diazotization of an aromatic amine, which is then coupled with the 3-cyano-6-hydroxypyridone moiety. bg.ac.rsmdpi.com

The resulting arylazo pyridone dyes are classified as disperse dyes and exhibit a range of colors. bg.ac.rs The electronic properties, and therefore the color of the dye, can be tuned by introducing different substituents on the aryl ring. nih.gov This allows for the creation of a diverse palette of colors from a common pyridone precursor. The investigation of their absorption spectra reveals that both the solvent and the nature of the substituents significantly affect the maximum absorption wavelength. nih.gov

Dye Structure (Arylazo Pyridone Derivatives)Substituent on Aryl GroupMaximum Absorption (λmax)Application/Property
Basic Arylazo PyridoneUnsubstituted PhenylVaries with solventDyeing, Potential for optical materials
Substituted Arylazo PyridoneElectron-donating or -withdrawing groupsTunableEnhanced photophysical properties
Dimeric Azo Pyridone ColorantsLinked Pyridone MoietiesSpecific spectral propertiesPhase change inks

This table is representative of the types of chromophores derived from the 3-cyano-6-hydroxypyridone structure and their general properties.

Electronic Device Component Research

While direct research on this compound in electronic devices is limited, the broader family of pyridone and related nitrogen-containing heterocyclic compounds, such as diketopyrrolopyrrole (DPP) derivatives, has shown significant promise in organic electronics. researchgate.netnih.gov These materials are being explored for their potential use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). manchester.ac.ukrsc.orgnih.gov

The electron-deficient nature of the pyridone ring makes it an interesting component for n-type organic semiconductors, which are crucial for the development of complementary logic circuits. researchgate.net For instance, pyridine-flanked diketopyrrolopyrrole (DPPPy) derivatives have been synthesized and shown to exhibit n-type behavior with good charge carrier mobility. researchgate.net The introduction of different substituents allows for the tuning of the material's electronic properties and solid-state packing, which are critical for device performance. nih.gov The aza-substituted DPP core, which includes the pyridone motif, is a key area of research for developing high-performance organic semiconductors.

Material ClassApplicationKey Performance MetricRepresentative Value
Pyridine-substituted Diketopyrrolopyrrole (DPPPy)n-type OFETsElectron MobilityUp to 0.5 cm²/Vs
Fused Diketopyrrolopyrrole (FDPP)p-type OFETsHole Mobility~9.7 x 10⁻³ cm²/Vs nih.gov
General Organic SemiconductorsOLEDsExternal Quantum Efficiency (EQE)Comparable to vacuum-deposited devices nih.gov

This table presents data for classes of materials structurally related to 3-cyano-6-hydroxypyridone, illustrating their potential in electronic devices.

Chemical Sensing and Detection Platforms (non-biological analytes)

The pyridine moiety, a core component of the subject compound, is a well-established platform for the development of chemosensors for various analytes, particularly metal ions. researchgate.netdntb.gov.uamdpi.com The nitrogen atom in the pyridine ring possesses a lone pair of electrons that can coordinate with metal cations, leading to a measurable change in the molecule's photophysical properties, such as color or fluorescence. researchgate.net This principle is the basis for colorimetric and fluorometric sensors.

Derivatives of 2-amino-3-cyanopyridine (B104079) have been synthesized and shown to act as selective fluorescent sensors for toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The binding of a metal ion to the sensor molecule can cause either an enhancement (chelation-enhanced fluorescence) or a quenching of the fluorescence signal. rsc.org For example, a pyridine-based chemosensor was reported to exhibit a distinct color change from colorless to yellow and a "turn-on" fluorescence response in the presence of copper ions (Cu²⁺). researchgate.net The development of such sensors is crucial for environmental monitoring and industrial process control. mdpi.com While specific studies on this compound as a chemosensor are not prevalent, its inherent pyridine structure suggests its potential as a valuable scaffold for designing new sensing platforms.

Sensor TypeTarget AnalyteDetection PrincipleLimit of Detection (LOD)
Pyridine-based fluorescent sensorCopper (Cu²⁺)Turn-on fluorescence5.4 x 10⁻⁷ M nih.gov
2-Amino-3-cyanopyridine derivativeChromium (Cr²⁺)Chemoselective fluorescenceNot specified mdpi.com
Pyrene-based pyridine derivativeLead (Pb²⁺)Fluorescence quenchingNot specified rsc.org

This table provides examples of pyridine-based chemosensors for non-biological analytes, highlighting the potential of the 3-cyano-6-hydroxypyridone scaffold in this field.

Future Directions and Emerging Research Avenues for 3 Cyano 6 Hydroxypyridone Sodium Salt

Exploration of Novel Synthetic Methodologies

The synthesis of 3-cyano-6-hydroxypyridone and its derivatives is a dynamic area of research, with a strong emphasis on developing more efficient, sustainable, and versatile methods. Traditional approaches are being challenged by innovative techniques that offer improved yields, milder reaction conditions, and greater functional group tolerance.

A significant advancement is the use of mechanochemistry, which involves milling reactants together, often in the absence of a solvent. researchgate.net This technique has been successfully applied to the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature, demonstrating the potential for environmentally friendly and scalable production. researchgate.net Researchers have systematically investigated various parameters, including milling time, the size and number of balls, and the molar ratio of reactants, to optimize the reaction, achieving yields of over 60% when combining milling with aging. researchgate.net

Microwave-assisted synthesis has also emerged as a powerful tool for the rapid and efficient production of N-alkyl 3-cyano-6-hydroxy-2(1H)-pyridinones. researchgate.net This method, often performed under solvent-free conditions and catalyzed by solid supports like silica (B1680970) gel, offers high yields and significantly reduced reaction times compared to conventional heating. researchgate.net

Furthermore, multicomponent reactions (MCRs) are gaining traction for the one-pot synthesis of complex pyridone-containing heterocycles. nih.govresearchgate.net These reactions, which involve the combination of three or more starting materials in a single step, provide a highly efficient route to structurally diverse molecules. nih.gov For instance, the three-component reaction of aromatic aldehydes, malononitrile (B47326), and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one has been shown to produce pyrano[3,2-c]pyridones in high yields. nih.gov

Recent developments also include metal-free cascade reactions for the construction of the 3-cyano-2-pyridone core. mdpi.com These methods involve the formation of both C-C and C-N bonds in a single, streamlined process, offering a straightforward and efficient pathway to a wide range of derivatives. mdpi.com The exploration of oxidative amination processes to convert cyclopentenones into pyridones represents another innovative approach, providing facile access to these valuable compounds. chemrxiv.org

The versatility of the 2-pyridone scaffold allows for extensive functionalization, making it a valuable building block for the synthesis of a wide array of other compounds. thieme-connect.com Researchers are actively exploring new ways to modify the core structure, including N-arylation using copper-catalyzed reactions and the synthesis of fused ring systems. organic-chemistry.org

Synthetic MethodKey FeaturesCatalyst/ConditionsTypical YieldsReference
Mechanochemistry Room temperature, solvent-free or liquid-assisted grindingKOH, ethanol (B145695) (viscous control agent)Up to 60% researchgate.net
Microwave-Assisted Synthesis Rapid, solvent-freeSolid supports (e.g., silica gel)High researchgate.net
Multicomponent Reactions One-pot, high efficiency, structural diversityTriethylamine (B128534), ethanol, reflux75-98% nih.gov
Metal-Free Cascade Reaction C-C and C-N bond formation in one potK2CO3, 1,4-dioxane, 100 °CModerate to excellent mdpi.com
Oxidative Amination Streamlined synthesis from cyclopentenonesHypervalent iodine reagentGood chemrxiv.org

Integration into Advanced Material Architectures

The unique properties of 3-Cyano-6-hydroxypyridone Sodium Salt and its derivatives are being harnessed for the development of advanced materials with tailored functionalities. Their ability to act as ligands and their inherent optical and electronic properties make them attractive candidates for a range of material science applications.

One area of significant interest is their use in the creation of novel dyes and pigments. The synthesis of yellow pyridonylazo colorants and their application in dye-pigment hybrid color filters for liquid crystal displays (LCDs) highlights the potential of these compounds in the electronics industry. researchgate.net These materials exhibit specific absorption properties that are crucial for high-performance display technologies.

Furthermore, derivatives of 3-cyano-2-pyridones are being investigated for their role in organometallic chemistry, where they can serve as versatile ligands in catalysis. chemrxiv.org The ability to fine-tune the electronic and steric properties of the pyridone ring through chemical modification allows for the design of ligands with specific catalytic activities.

The inherent fluorescence of some pyridone derivatives also opens up possibilities for their use in sensing and imaging applications. The development of fluorescent probes based on the pyridone scaffold is an active area of research, with potential applications in biological imaging and environmental monitoring.

Expansion of Non-Biological Catalytic Applications

Beyond their well-established roles in medicinal chemistry, derivatives of 3-Cyano-6-hydroxypyridone are finding new life in the realm of non-biological catalysis. Their structural features, particularly the presence of multiple coordination sites, make them effective ligands for a variety of metal-catalyzed reactions.

A notable application is the use of copper(II) complexes with Schiff-base ligands derived from pyridone precursors as heterogeneous nanocatalysts. researchgate.net These catalysts, often supported on magnetic nanoparticles, have proven effective in promoting one-pot multicomponent reactions for the synthesis of complex organic molecules like pyrano[2,3-b]pyridines. researchgate.net The key advantages of these catalytic systems include high efficiency, mild reaction conditions, and the ability to be easily recovered and reused, aligning with the principles of green chemistry. researchgate.net

Researchers are also exploring the use of pyridone-based ligands in C-H functionalization reactions, a powerful strategy for the direct modification of organic molecules. chemrxiv.org The ability of these ligands to stabilize and activate metal centers is crucial for achieving high selectivity and efficiency in these challenging transformations.

The development of novel catalytic systems based on 3-cyano-6-hydroxypyridone derivatives is an ongoing effort, with a focus on expanding their application to a wider range of organic transformations. This includes their potential use in cross-coupling reactions, oxidation catalysis, and asymmetric synthesis.

Catalytic SystemReaction TypeKey AdvantagesReference
Fe3O4-supported Schiff-base copper (II) complex One-pot synthesis of pyrano[2,3-b]pyridine derivativesHeterogeneous, recyclable, mild conditions researchgate.net
Pyridone-based ligands in C-H functionalization Direct modification of organic moleculesHigh selectivity and efficiency chemrxiv.org

Interdisciplinary Research with Physical Chemistry and Materials Science

The future of this compound research lies in fostering collaborations between synthetic chemists, physical chemists, and materials scientists. Such interdisciplinary efforts are crucial for a deeper understanding of the fundamental properties of these compounds and for translating this knowledge into practical applications.

Physical chemistry studies, for instance, can provide valuable insights into the photophysical properties of pyridone derivatives, guiding the design of new fluorescent materials and sensors. Computational modeling can be employed to predict the electronic structure and reactivity of these molecules, accelerating the discovery of new catalysts and functional materials.

In the realm of materials science, the focus is on incorporating these pyridone-based building blocks into larger, more complex architectures. This could involve their use in the synthesis of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or polymers with tailored optical, electronic, or catalytic properties. The self-assembly of pyridone derivatives into supramolecular structures is another exciting avenue of research, with potential applications in nanotechnology and drug delivery.

A key aspect of this interdisciplinary approach is the detailed characterization of the synthesized materials. Techniques such as X-ray crystallography, spectroscopy (UV-Vis, fluorescence, NMR), and microscopy are essential for elucidating the structure-property relationships that govern the performance of these materials. For example, understanding the crystal packing of pyridone derivatives can provide insights into their solid-state fluorescence and mechanical properties.

The synergy between these different scientific disciplines will undoubtedly unlock the full potential of this compound and its derivatives, leading to the development of next-generation materials and technologies with a wide range of societal benefits.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-cyano-6-hydroxypyridone sodium salt in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-approved respirators if ventilation is insufficient .

  • Ventilation : Conduct experiments in a fume hood to avoid inhalation of aerosols or dust .

  • Decontamination : For spills, avoid dust generation; clean with inert absorbents and dispose of as hazardous waste .

  • Emergency Procedures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .

    • Reference Table :
Hazard TypeMitigation StrategySource
Skin ContactImmediate washing with soap/water
InhalationUse fume hood/respirators

Q. How can researchers synthesize and purify this compound?

  • Methodological Answer :

  • Synthesis : React the parent hydroxypyridone compound with sodium hydroxide in an aqueous medium under nitrogen to prevent oxidation. Monitor pH to ensure complete salt formation (target pH ~10–12) .
  • Purification : Use recrystallization from ethanol/water mixtures. Confirm purity via HPLC or TLC (Rf comparison with standards) .
  • Yield Optimization : Adjust molar ratios (e.g., 1:1.2 hydroxypyridone-to-NaOH) and temperature (40–60°C) to maximize conversion .

Q. What are the standard characterization techniques for confirming the structure of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • UV-Vis : Identify π→π* transitions in the pyridone ring (λmax ~260–280 nm).
  • FTIR : Confirm cyanide (C≡N stretch ~2200 cm⁻¹) and hydroxyl (broad peak ~3200–3500 cm⁻¹) groups .
  • Elemental Analysis : Verify Na content via ICP-MS or flame photometry .
  • pH Testing : Dissolve in distilled water (1% w/v) and measure pH (expected ~8–10 for sodium salts of weak acids) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

  • Methodological Answer :

  • Computational Setup : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to improve accuracy for thermochemical properties .
  • Key Parameters :
  • Basis set: 6-31G(d,p) for geometry optimization.
  • Solvent effects: Include implicit solvation (e.g., PCM model for aqueous environments).
  • Output Analysis : Compare HOMO-LUMO gaps with experimental UV-Vis data to validate predictions .

Q. What experimental strategies can resolve contradictions in reported solubility data for this compound?

  • Methodological Answer :

  • Controlled Studies : Systematically vary solvent polarity (e.g., water, DMSO, ethanol) and temperature (20–60°C). Use gravimetric analysis for solubility quantification .
  • Data Validation : Cross-reference with literature using the same purity standards (e.g., ≥98% HPLC purity) and particle size (micronized vs. crystalline forms) .
  • Statistical Analysis : Apply ANOVA to assess inter-laboratory variability .

Q. How can X-ray crystallography elucidate the salt’s coordination geometry and intermolecular interactions?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation from acetonitrile/water (7:3 v/v) to obtain single crystals .

  • Data Collection : Perform at 100 K with Mo-Kα radiation (λ = 0.71073 Å).

  • Structure Refinement : Analyze Na–O bond lengths (expected ~2.3–2.5 Å) and hydrogen-bonding networks (e.g., O–H···N between hydroxyl and cyano groups) .

    • Reference Table :
Bond TypeExpected Length (Å)Source
Na–O2.3–2.5
C≡N1.14–1.16

Q. What methodologies optimize reaction conditions for derivatizing this compound into bioactive analogs?

  • Methodological Answer :

  • Functionalization : Perform nucleophilic substitution at the cyano group using amines or thiols. Monitor via LC-MS for intermediate formation .
  • Catalysis : Screen transition metals (e.g., Pd/Cu for cross-coupling) under inert atmospheres .
  • Scale-Up Challenges : Address sodium ion interference by chelating with crown ethers during reactions .

Methodological Considerations for Data Reproducibility

  • Documentation : Record exact molar ratios, solvent batches, and equipment calibration dates .
  • Peer Review : Validate protocols through independent replication in collaborator labs .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and ethical use of computational resources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.